PEG4 Spacer Length vs. PEG2 and PEG5: Optimal Ternary Complex Geometry in PROTAC Degradation Assays
In PROTAC design, linker length is a primary determinant of ternary complex stability and subsequent ubiquitination efficiency. Systematic linker-length SAR studies across multiple PROTAC systems demonstrate that PEG4-based linkers (14–16 Å) consistently produce maximal degradation potency compared to shorter PEG2 (8–10 Å) or longer PEG8+ (>22 Å) linkers . Benzyl-PEG4-Ots delivers this optimal PEG4 length, whereas its closest chain-length comparators—Benzyl-PEG2-Ots (PEG2) and Benzyl-PEG5-Ots (PEG5)—generate spatial separations that are either too compressed or too extended for efficient ternary complex geometry .
| Evidence Dimension | PROTAC ternary complex formation and target degradation efficiency as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG4 linker length: 14–16 Å (extended); associated with optimal DC50 values (typically 1–50 nM in reported VHL- and CRBN-based PROTAC systems) |
| Comparator Or Baseline | PEG2 linker: 8–10 Å; PEG5 linker: 17–19 Å; PEG8 linker: >22 Å. Shorter PEG2 linkers frequently yield 5–100× higher DC50 values (reduced potency) due to steric hindrance; longer PEG8+ linkers introduce conformational entropy penalties that reduce ubiquitination efficiency by 2–10× |
| Quantified Difference | PEG4-based PROTACs achieve DC50 values 5–100× lower (more potent) than PEG2-based PROTACs and 2–10× lower than PEG8+-based PROTACs in head-to-head degradation assays across multiple target proteins |
| Conditions | Comparative PROTAC degradation assays in HEK293, HeLa, and Jurkat cell lines; target proteins including BRD4, FKBP12, and ERRα; VHL and CRBN E3 ligase recruiting moieties |
Why This Matters
Procurement of Benzyl-PEG4-Ots ensures that the PEG spacer length falls within the empirically validated 'sweet spot' for PROTAC ternary complex formation, reducing the need for iterative linker-length optimization and accelerating the design-make-test cycle.
